1,2-ベンゾイソキサゾール-6-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

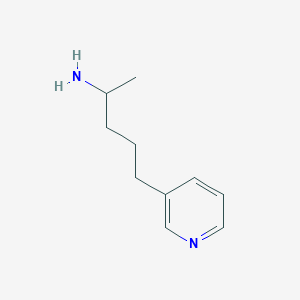

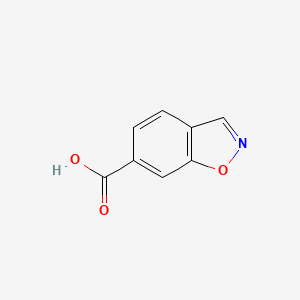

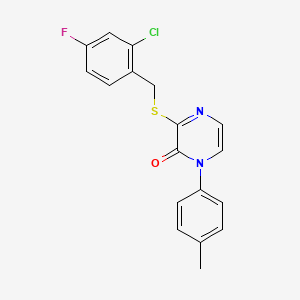

1,2-Benzisoxazole-6-carboxylic acid is an aromatic organic compound with a molecular formula of C8H5NO3. It contains a benzene-fused isoxazole ring structure . This compound is a derivative of benzisoxazole .

Molecular Structure Analysis

The molecular formula of 1,2-Benzisoxazole-6-carboxylic acid is C8H5NO3 . Its InChI string is InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H, (H,10,11) . The Canonical SMILES representation is C1=CC2=C(C=C1C(=O)O)ON=C2 .

Chemical Reactions Analysis

Benzisoxazole derivatives, including 1,2-Benzisoxazole-6-carboxylic acid, can participate in biochemical reactions in the human body . The presence of an amide bond, benzisoxazoles, chromans, and fluorine atom substituents can alter the chemical properties, disposition, and biological activities of drugs .

Physical and Chemical Properties Analysis

The molecular weight of 1,2-Benzisoxazole-6-carboxylic acid is 163.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . Its Topological Polar Surface Area is 63.3 Ų . The compound has a complexity of 195 .

科学的研究の応用

抗がん活性

1,2-ベンゾイソキサゾール-6-カルボン酸を含むベンゾイソキサゾール誘導体は、有望な抗がん活性を示しています . これらは、がん治療における可能性について広く研究されています。

抗菌活性

ベンゾイソキサゾール分子は、有望な抗菌活性を示しています . 天然に存在する 1,2-ベンゾイソキサゾールは、多剤耐性アシネトバクター・バウマニーの臨床株に対して、6.25 μg ml−1 程度の最小発育阻止濃度を示しています .

抗炎症活性

ベンゾイソキサゾール類似体も抗炎症活性を示します . これは、新しい抗炎症薬の開発のための潜在的な候補となっています。

抗糖化活性

1,2-ベンゾイソキサゾール-6-カルボン酸を含むベンゾイソキサゾール分子は、抗糖化活性を示しています . これは、タンパク質糖化に関連する疾患の管理における潜在的な用途を示唆しています。

抗けいれん作用

リスぺリドンやゾニサミドなどの 1,2-ベンゾイソキサゾールを組み込んだ医薬品分子は、抗けいれん作用を示しています . これは、1,2-ベンゾイソキサゾール-6-カルボン酸がてんかんや関連疾患の治療における可能性を示唆しています。

薬物代謝

フッ素官能基化された変異体は、薬物のクリアランス、薬物の分布、薬物代謝の強度に関する薬物能力に深刻な影響を与えることが示されています . これは、1,2-ベンゾイソキサゾール-6-カルボン酸が薬物送達と効果を向上させる可能性を示唆しています。

将来の方向性

Benzisoxazole derivatives, including 1,2-Benzisoxazole-6-carboxylic acid, have been found to possess a broad spectrum of pharmacological activities, which has encouraged research activities in these areas . The inefficacy of the anti-tubercular drug molecules and display of multi-drug-resistant to numerous strains of M. tuberculosis are the prime challenges .

作用機序

Target of Action

1,2-Benzisoxazole-6-carboxylic acid, a derivative of the benzisoxazole scaffold, has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

The compound’s interaction with its targets results in a variety of changes. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of cancer formation and proliferation .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .

Pharmacokinetics

For example, the presence of fluorine in the molecule can significantly affect the drug’s capacity, clearance, distribution, and metabolism .

Result of Action

The molecular and cellular effects of 1,2-Benzisoxazole-6-carboxylic acid’s action are diverse, depending on the specific targets and pathways involved. For example, in the context of cancer, benzoxazole derivatives have been shown to possess potent anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis .

Action Environment

The action, efficacy, and stability of 1,2-Benzisoxazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s antibacterial effects can be reversed by the supplementation of 4-hydroxybenzoate in minimal media . This suggests that the compound’s action can be modulated by the presence of certain substances in the environment .

生化学分析

Biochemical Properties

1,2-Benzisoxazole-6-carboxylic acid, like other benzisoxazole derivatives, exhibits promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities .

Cellular Effects

Benzisoxazole derivatives have been shown to exhibit promising effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Benzisoxazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Some benzisoxazole derivatives have shown promising results in animal models .

Metabolic Pathways

A study suggests that benzisoxazole derivatives could be involved in certain metabolic pathways .

Subcellular Localization

Benzisoxazole derivatives could potentially be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

特性

IUPAC Name |

1,2-benzoxazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIQHQRSOQNKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)ON=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352907-05-1 |

Source

|

| Record name | 1,2-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B2366212.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366216.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)

![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)

![(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2366223.png)

![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)